molecular formula C15H16ClN3OS B2592222 4-(2,5-dimethylfuran-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride CAS No. 2034315-97-2

4-(2,5-dimethylfuran-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride

Cat. No. B2592222
CAS RN: 2034315-97-2
M. Wt: 321.82
InChI Key: UDIOBMGBKAFCRN-UHFFFAOYSA-N
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Description

4-(2,5-dimethylfuran-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Structural Characterization and Polymorphism Related compounds, such as 2-aminothiazoles derived from thiourea and α-bromoketone via the Hantzsch reaction, have been studied for their structural characteristics and polymorphism. These studies reveal diverse intermolecular hydrogen bonding patterns and crystal structures, which are essential for understanding the material's physical properties and its potential application in designing new materials with specific characteristics (Böck et al., 2020).

Antiproliferative and Antimicrobial Properties Some derivatives of 1,3,4-thiadiazole compounds have been synthesized and tested for their biological activities, showing potential in pharmacological applications. Specifically, certain compounds have demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against various pathogens. These findings suggest that similar structures could be investigated for their potential use in developing new therapeutic agents (Gür et al., 2020).

Multi-Stimuli Responsive Materials Research into V-shaped molecules derived from benzo[d]thiazol has highlighted their potential as multi-stimuli responsive materials. These materials exhibit morphology-dependent fluorochromism, which can be induced by mechanical force or pH changes, suggesting applications in security inks and sensors (Lu & Xia, 2016).

Electrochemical and Chemical Properties The electrochemical and chemical properties of thiazole derivatives have been a subject of study, indicating their utility in various chemical reactions and potential as intermediates in organic synthesis. Such compounds' reactivity and interaction with other chemicals are crucial for developing new synthetic pathways and materials (Utinan et al., 1991).

Corrosion Inhibition Thiazoles have been investigated for their role in corrosion inhibition, particularly on copper surfaces in acidic environments. This research suggests potential applications in developing new corrosion inhibitors, which are essential for protecting metals in industrial applications (Farahati et al., 2019).

properties

IUPAC Name

4-(2,5-dimethylfuran-3-yl)-N-(4-methylpyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS.ClH/c1-9-4-5-16-7-13(9)17-15-18-14(8-20-15)12-6-10(2)19-11(12)3;/h4-8H,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIOBMGBKAFCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC2=NC(=CS2)C3=C(OC(=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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